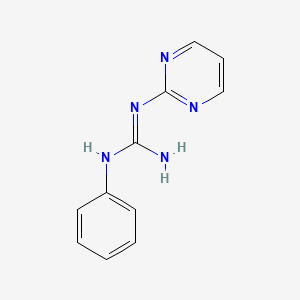
1-Phenyl-3-pyrimidin-2-ylguanidine
Overview
Description
1-Phenyl-3-pyrimidin-2-ylguanidine is a heterocyclic compound that features a pyrimidine ring fused with a guanidine group and a phenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the pyrimidine ring, a common motif in many biologically active molecules, adds to its importance.
Preparation Methods
The synthesis of 1-Phenyl-3-pyrimidin-2-ylguanidine can be achieved through several routes. One common method involves the reaction of pyrimidine derivatives with phenylguanidine under specific conditions. For instance, the reaction of 2-chloropyrimidine with phenylguanidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
1-Phenyl-3-pyrimidin-2-ylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-Phenyl-3-pyrimidin-2-ylguanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-pyrimidin-2-ylguanidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-Phenyl-3-pyrimidin-2-ylguanidine can be compared with other similar compounds, such as:
2-Phenyl-4-pyrimidin-2-ylguanidine: This compound has a similar structure but differs in the position of the phenyl group, which can affect its reactivity and biological activity.
3-Phenyl-5-pyrimidin-2-ylguanidine: Another structural isomer with potential differences in chemical and biological properties.
1-Phenyl-3-pyrimidin-4-ylguanidine: This compound has the guanidine group attached at a different position on the pyrimidine ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-2-pyrimidin-2-ylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-10(15-9-5-2-1-3-6-9)16-11-13-7-4-8-14-11/h1-8H,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTCJPJJVITAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=NC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/C2=NC=CC=N2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 4-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-2-[(3-METHOXYPROPYL)AMINO]-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4799404.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4799432.png)
![ethyl N-[(3-{[(benzylsulfonyl)amino]methyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4799433.png)
![2-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4799439.png)
![(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE](/img/structure/B4799441.png)
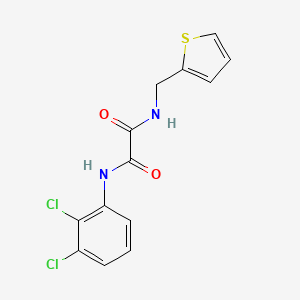
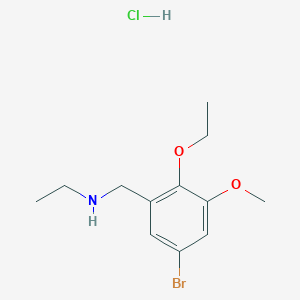
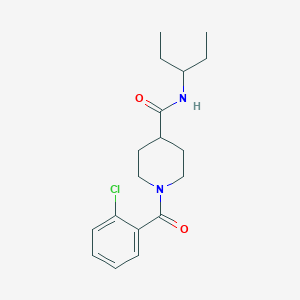
![2-(2-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4799463.png)
![1-[2-(5-amino-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyrrolidinone](/img/structure/B4799471.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-methylsulfanylphenyl)propanamide](/img/structure/B4799477.png)
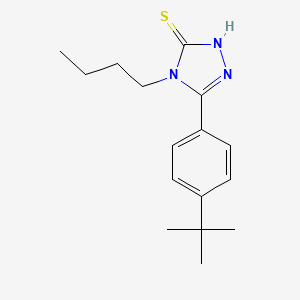
![6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B4799493.png)
![3-[(3-CHLOROBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE](/img/structure/B4799498.png)
